molecular formula C26H28N2O3S B2686392 2-(4-(tert-butyl)phenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955641-84-6

2-(4-(tert-butyl)phenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2686392
CAS RN: 955641-84-6
M. Wt: 448.58
InChI Key: FSYFOBDDJXZSML-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs, which are part of the compound , have been the subject of extensive research due to their potential as biologically active compounds . Various synthesis methods have been developed, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound involves a thiophene ring, which is a five-membered heterocycle containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives can undergo various types of reactions, including electrophilic, nucleophilic, and radical reactions . The exact reactions that “2-(4-(tert-butyl)phenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” can undergo are not specified in the search results.

Scientific Research Applications

Structural Aspects and Properties

Structural studies on related amide-containing isoquinoline derivatives have revealed their ability to form gels or crystalline solids upon treatment with different acids. Such properties are crucial for developing materials with specific physical characteristics, such as gelators for pharmaceutical and cosmetic applications. The structural analysis also extends to salt and inclusion compounds, highlighting their potential in creating novel materials with enhanced fluorescence properties for use in sensing and imaging technologies (Karmakar, Sarma, & Baruah, 2007).

Electrochemical Applications

The electrochemical behavior of related phenolic compounds, such as 2,4,6-tri-tert-butylphenol, has been thoroughly investigated. These studies shed light on the oxidation mechanisms and the formation of stable radical species, which are of significant interest in developing organic electronic devices and materials capable of undergoing redox reactions with controlled outcomes (Richards, Whitson, & Evans, 1975).

Synthesis and Chemical Reactivity

Research into the synthesis of tetracyclic tetrahydroisoquinolines through multicomponent reactions demonstrates the chemical versatility of isoquinoline derivatives. Such synthetic strategies are foundational for pharmaceutical research, particularly in the discovery and development of new therapeutic agents with complex molecular architectures (Fayol, González-Zamora, Bois-choussy, & Zhu, 2007).

High-Spin Organic Polymers

The synthesis of polymers incorporating thiophene units with pendant phenoxyl radicals represents a novel approach to creating high-spin organic materials. Such materials are of interest for their potential applications in organic electronics, spintronics, and as components in devices that exploit the spin of electrons for information processing and storage (Miyasaka, Yamazaki, Tsuchida, & Nishide, 2000).

Future Directions

Thiophene-based analogs have attracted significant interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it can be expected that research on compounds like “2-(4-(tert-butyl)phenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” will continue in the future.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c1-26(2,3)20-7-10-22(11-8-20)31-17-24(29)27-21-9-6-18-12-13-28(16-19(18)15-21)25(30)23-5-4-14-32-23/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYFOBDDJXZSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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